(3-Bromo-6-fluoro-2-methoxyphenyl)methanol
Overview
Description
(3-Bromo-6-fluoro-2-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of phenol, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups, and a methanol group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol typically involves the bromination and fluorination of a methoxyphenyl precursor, followed by the introduction of a methanol group. One common method involves the following steps:
Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated product is then fluorinated using a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide.
Methanol Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Bromo-6-fluoro-2-methoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Products include (3-Bromo-6-fluoro-2-methoxyphenyl)aldehyde and (3-Bromo-6-fluoro-2-methoxybenzoic acid).
Reduction: Products include (3-Bromo-6-fluoro-2-methoxyphenyl)methane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for use in pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- (3-Bromo-2-fluoro-6-methoxyphenyl)methanol
- (3-Chloro-6-fluoro-2-methoxyphenyl)methanol
- (3-Bromo-6-fluoro-2-hydroxyphenyl)methanol
Comparison: (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(3-bromo-6-fluoro-2-methoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNKCCAFFQLVSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1CO)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30800939 | |
Record name | (3-Bromo-6-fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30800939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648439-20-7 | |
Record name | 3-Bromo-6-fluoro-2-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648439-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromo-6-fluoro-2-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30800939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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